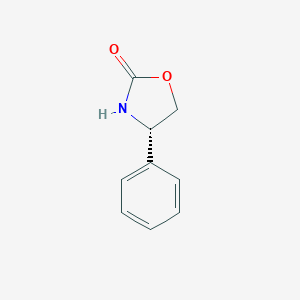

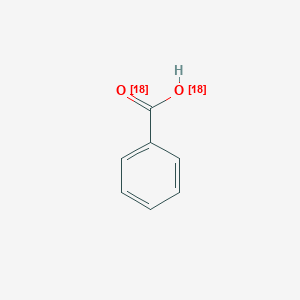

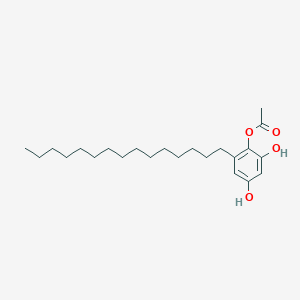

2-Amino-7-ethyl-4(3H)-pteridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pteridinone derivatives involves various strategies, including the treatment of precursor compounds under specific conditions. For instance, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is converted to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This compound is of interest for direct attachment of functional groups to create analogues of folic acid (Piper, McCaleb, & Montgomery, 1987).

Molecular Structure Analysis

Molecular structure analysis of pteridinone derivatives reveals their tautomeric forms and intermolecular interactions. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been studied using X-ray diffraction, showing that it exists as the amino-oxo tautomer in the solid state, with molecules linked by strong N–H⋯O hydrogen bonds (Craciun, Huang, & Mager, 1998).

科学的研究の応用

Synthesis and Reactivity in Organic Chemistry

2-Amino-7-ethyl-4(3H)-pteridinone and its derivatives are actively involved in the synthesis of other complex organic molecules. The intramolecular condensation of related compounds leads to the formation of pteridinone N(5)-oxides, which are essential intermediates in the synthesis of pteridinones possessing functionalized side chains at specific positions. These processes involve high-yielding [3+2] dipolar cycloadditions and spontaneous N,O-bond cleavage, highlighting the compound's reactivity and utility in organic synthesis (Steinlin, Sonati, & Vasella, 2008).

Anticancer Agent Development

Pteridinone derivatives, including structures similar to 2-Amino-7-ethyl-4(3H)-pteridinone, have been investigated for their potential as anticancer agents. Novel therapeutic agents with anticancer activities have been synthesized, showing significant antiproliferative activities against various cancer cell lines. These studies also delve into structure-activity relationships, analyzing the impact of modifications in different regions of the pteridinone core on their anticancer efficacy (Hou et al., 2019).

Diuretic Potential

In the search for new diuretics, pteridine derivatives structurally similar to 2-Amino-7-ethyl-4(3H)-pteridinone have been examined. These studies focus on understanding the effects of such compounds on renal excretory function, elucidating their mechanisms of action, and evaluating their potential as diuretics. The research includes both in silico methodologies and in vivo testing, suggesting these compounds could offer new therapeutic avenues for diuretic action (Sokolova et al., 2022).

Biochemical Interactions and Synthesis of Nucleotide Analogues

The compound and its related structures are involved in the synthesis of nucleotide analogues, offering insights into their interaction with biological systems. This area of research is pivotal for developing novel pharmaceuticals targeting specific cellular mechanisms or pathogens (Jungmann & Pfleiderer, 2009).

特性

IUPAC Name |

2-amino-7-ethyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEADLVCSJIVBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=O)NC(=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500828 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-ethylpteridin-4(1H)-one | |

CAS RN |

25716-33-0 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

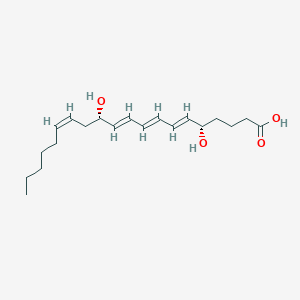

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

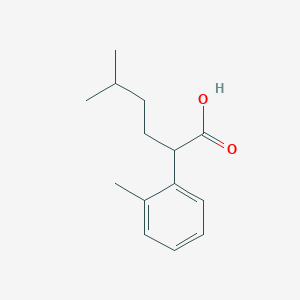

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

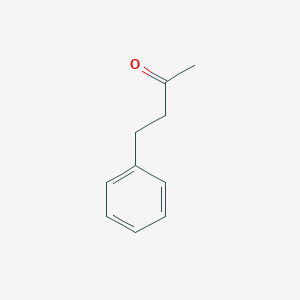

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)